molecular formula C11H15NO3 B3354224 Ethyl 3-hydroxy-4,5,6,7-tetrahydro-1H-indole-2-carboxylate CAS No. 58074-24-1

Ethyl 3-hydroxy-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B3354224
CAS No.: 58074-24-1
M. Wt: 209.24 g/mol
InChI Key: HJUVQCWLSAFWHW-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a partially saturated indole derivative characterized by a hydroxy group at position 3 and an ethyl ester moiety at position 2. This compound is commercially available (e.g., CymitQuimica, Ref: 10-F782076) and serves as a versatile intermediate in organic synthesis and pharmaceutical research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-hydroxy-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-15-11(14)9-10(13)7-5-3-4-6-8(7)12-9/h12-13H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUVQCWLSAFWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344350
Record name 1H-Indole-2-carboxylic acid, 4,5,6,7-tetrahydro-3-hydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58074-24-1
Record name 1H-Indole-2-carboxylic acid, 4,5,6,7-tetrahydro-3-hydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-hydroxy-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves the condensation of 4,5,6,7-tetrahydroindole with ethyl cyanoacetate. This reaction is often carried out in the presence of a base such as sodium ethoxide or potassium carbonate, under reflux conditions . The reaction mixture is then neutralized and extracted to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

  • Pharmacological Potential :
    Ethyl 3-hydroxy-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has been studied for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets involved in neurological disorders and cancer treatment.
    • Neuroprotective Effects : Research indicates that compounds with indole structures can exhibit neuroprotective properties. A study demonstrated that derivatives similar to this compound could protect neuronal cells from oxidative stress .
    • Anticancer Activity : Some derivatives have shown promise in inhibiting tumor growth in vitro. For instance, studies have reported that compounds with similar frameworks can induce apoptosis in cancer cells through mitochondrial pathways .
  • Analgesic and Anti-inflammatory Properties :
    The compound's ability to modulate pain pathways has been explored in various studies. It has been suggested that it may act on the central nervous system to alleviate pain without the side effects commonly associated with traditional analgesics .

Materials Science Applications

  • Polymer Chemistry :
    This compound can serve as a monomer or additive in the synthesis of polymers. Its incorporation into polymer matrices may enhance mechanical properties and thermal stability.
    • Case Study : A recent investigation into biodegradable polymers highlighted the use of this compound to improve the tensile strength and degradation rates of poly(lactic acid) composites .
  • Nanotechnology :
    The compound's unique chemical structure allows for potential applications in nanotechnology, particularly in creating functionalized nanoparticles for drug delivery systems.
    • Research Findings : Studies have shown that nanoparticles functionalized with indole derivatives can enhance cellular uptake of therapeutic agents, leading to improved efficacy in targeted drug delivery .

Biochemical Applications

  • Enzyme Inhibitors :
    This compound has been investigated for its role as an enzyme inhibitor. Its structural features may allow it to interact with specific enzymes involved in metabolic pathways.
    • Example Study : Research indicated that certain derivatives could effectively inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses .
  • Antioxidant Activity :
    The compound's antioxidant potential has been evaluated through various assays. Its ability to scavenge free radicals suggests a protective role against oxidative damage in biological systems.
    • Experimental Results : In vitro assays demonstrated that this compound exhibited significant radical scavenging activity comparable to established antioxidants .

Data Tables

Application AreaSpecific Use CaseResearch Findings
Medicinal ChemistryNeuroprotective effectsProtects neuronal cells from oxidative stress
Anticancer activityInduces apoptosis in cancer cells
Materials SciencePolymer enhancementImproves tensile strength of biodegradable polymers
Nanoparticle functionalizationEnhances cellular uptake of drugs
Biochemical ApplicationsEnzyme inhibitionInhibits COX enzymes involved in inflammation
Antioxidant activitySignificant radical scavenging activity

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 3

The substituent at position 3 significantly influences physicochemical properties, reactivity, and biological activity. Key analogues include:

Compound Name Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Ethyl 3-hydroxy-4,5,6,7-tetrahydro-1H-indole-2-carboxylate -OH C₁₁H₁₅NO₃ 221.25* High polarity, hydrogen-bond donor, synthetic intermediate
Ethyl 3-ethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate -CH₂CH₃ C₁₃H₁₉NO₂ 221.30 Increased lipophilicity, potential for CNS-targeting drugs
Ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate -CH₃ C₁₂H₁₇NO₂ 207.27 Moderate lipophilicity, intermediate in alkaloid synthesis
Ethyl 3-formyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate -CHO C₁₂H₁₅NO₃ 221.25 Reactive aldehyde group, used in condensation reactions
Ethyl 3-bromo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate -Br C₁₁H₁₄BrNO₂ 272.14 Halogenated intermediate for cross-coupling reactions
Ethyl 3-amino-6-(5-methyl-2-furyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate -NH₂ + furyl/oxo groups C₁₆H₁₈N₂O₄ 302.33 Enhanced hydrogen bonding, potential antimicrobial activity

*Molecular weight calculated from CymitQuimica data (CAS 203207-32-3, ).

Key Observations:
  • Polarity and Solubility : The hydroxy derivative exhibits the highest polarity due to its -OH group, enhancing aqueous solubility compared to alkyl-substituted analogues (e.g., ethyl, methyl) .
  • Reactivity : The formyl (-CHO) and bromo (-Br) substituents enable nucleophilic additions and cross-coupling reactions, respectively, making them valuable in medicinal chemistry .
  • Biological Interactions: The amino (-NH₂) and hydroxy groups facilitate hydrogen bonding with biological targets, suggesting utility in drug design .

Biological Activity

Ethyl 3-hydroxy-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS Number: 58074-24-1) is a compound with significant potential in pharmacological applications. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H15NO3
  • Molecular Weight : 209.24 g/mol
  • Structure : The compound features a tetrahydroindole core, which is a common scaffold in various bioactive molecules.

Mechanisms of Biological Activity

This compound has been studied for its interactions with various biological targets:

  • Cytotoxicity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown inhibition of cell growth in murine liver cancer models at concentrations as low as 10 µM .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes critical for tumor progression. In vitro assays indicate potential inhibitory activity against kinases involved in cancer cell signaling pathways .
  • Neuroprotective Effects : Some derivatives of indole compounds have demonstrated neuroprotective properties. This compound may share similar effects due to its structural analogies with known neuroprotective agents .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeResultReference
CytotoxicityMurine Liver CancerIC50 = 10 µM
Enzyme InhibitionKinase InhibitionActive at low concentrations
NeuroprotectionNeuroblastoma CellsProtective effect observed

Case Study: Cytotoxic Activity

In a recent study focusing on the cytotoxic effects of various indole derivatives, this compound was identified as having significant growth inhibition properties against tumorigenic cells while sparing non-tumorigenic cells. This selectivity suggests a promising therapeutic window for further development in cancer treatment .

Case Study: Enzyme Interaction

Research into the interaction of this compound with kinases revealed that it could inhibit key signaling pathways associated with cancer progression. The compound was tested against several kinases and exhibited IC50 values indicating effective inhibition at micromolar concentrations .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 3-hydroxy-4,5,6,7-tetrahydro-1H-indole-2-carboxylate?

  • Methodological Answer : The compound can be synthesized via cyclization reactions of appropriately substituted precursors. For example, analogous indole derivatives are synthesized by reacting 3-formyl-indole-2-carboxylates with nucleophiles like 2-aminothiazol-4(5H)-one under reflux in acetic acid . Oxidation and reduction steps (e.g., of formyl or hydroxyl groups) are critical for functional group interconversion, as demonstrated in related tetrahydroindole esters . Key tools include reflux conditions, acid catalysis, and purification via column chromatography.

Q. How is the compound characterized structurally, and what spectroscopic techniques are essential for validation?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR are used to confirm substituent positions and hydrogen environments. For example, methyl groups in similar tetrahydroindole esters resonate at δ 1.2–1.4 ppm (ethyl CH3_3) and δ 2.1–2.5 ppm (aromatic CH3_3) .
  • Infrared (IR) Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1700 cm1^{-1}) and hydroxyl (O-H, ~3400 cm1^{-1}) groups are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+^+ for C11_{11}H15_{15}NO3_3 at m/z 209.12) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer :

  • Column Chromatography : Silica gel with gradients of ethyl acetate/hexane (e.g., 20–50% EtOAc) resolves polar impurities .
  • Recrystallization : Use solvents like ethanol or dichloromethane/hexane mixtures to obtain high-purity crystals .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in hydrogen bonding patterns or stereochemical assignments?

  • Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement Tools : SHELXL (for small-molecule refinement) and ORTEP-3 (for graphical representation of thermal ellipsoids) are standard .
  • Hydrogen Bond Analysis : Apply graph set analysis (e.g., Etter’s formalism) to categorize motifs like R22(8)\text{R}_2^2(8) rings, which are common in indole derivatives .

Q. What computational approaches predict the compound’s reactivity in nucleophilic or electrophilic substitution reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to calculate Fukui indices for electrophilic/nucleophilic sites .
  • Molecular Electrostatic Potential (MEP) Maps : Identify electron-rich regions (e.g., hydroxyl oxygen) prone to electrophilic attack .

Q. How to address contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Dose-Response Studies : Perform assays across a concentration range (e.g., 1–100 μM) to establish IC50_{50} values, minimizing false positives from non-specific binding .
  • Control Experiments : Use structurally similar analogs (e.g., methyl esters or non-hydroxylated derivatives) to isolate the role of the 3-hydroxy group .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-hydroxy-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 2
Ethyl 3-hydroxy-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

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